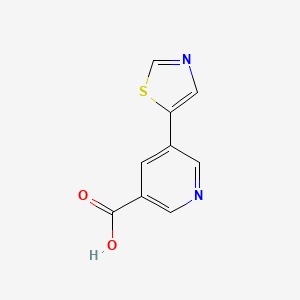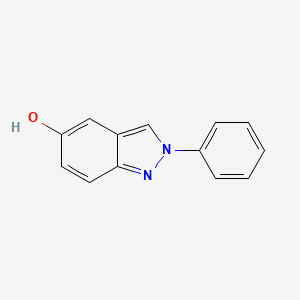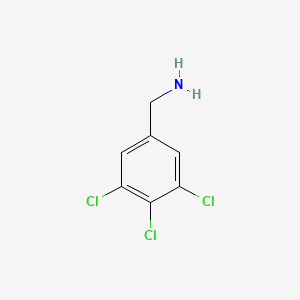
6-chloro-2,9-diethyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,9-diethyl-9H-purine is a chemical compound with the molecular formula C9H11ClN4 and a molar mass of 210.66 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Chloro-2,9-diethyl-9H-purine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction typically involves heating hypoxanthine under pressure with phosphoryl chloride, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,9-diethyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives, such as 9-alkylpurines and 6-thiopurines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,9-diethyl-9H-purine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-chloro-2,9-diethyl-9H-purine involves its interaction with biological molecules, such as DNA and proteins. The compound can form hydrogen bonds and other interactions with nucleic acids, potentially leading to DNA damage or inhibition of DNA replication . These interactions are crucial for its antimicrobial and antiviral activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A closely related compound with similar chemical properties and applications.
9-Alkylpurines: These compounds are synthesized from 6-chloropurine and have various biological activities.
6-Thiopurines: These derivatives are used in medicine for their immunosuppressive and anticancer properties.
Uniqueness
6-Chloro-2,9-diethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups at the 2- and 9-positions differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Eigenschaften
CAS-Nummer |
5466-13-7 |
|---|---|
Molekularformel |
C9H11ClN4 |
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
6-chloro-2,9-diethylpurine |
InChI |
InChI=1S/C9H11ClN4/c1-3-6-12-8(10)7-9(13-6)14(4-2)5-11-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
WZHZKKOJBLGUPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C(=N1)Cl)N=CN2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)


![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)




![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)
